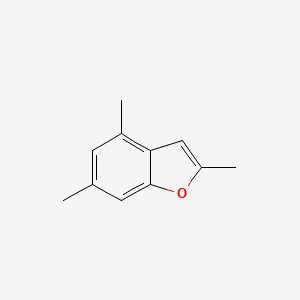
2,4,6-Trimethylbenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trimethylbenzofuran is an organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring The presence of three methyl groups at positions 2, 4, and 6 on the benzene ring distinguishes this compound from other benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trimethylbenzofuran typically involves the cyclization of appropriate precursors. One common method is the cyclization of 2,4,6-trimethylphenol with an appropriate furan derivative under acidic conditions. Another approach involves the use of palladium-catalyzed cross-coupling reactions to form the benzofuran ring.
Industrial Production Methods: Industrial production of this compound can be achieved through optimized synthetic routes that ensure high yield and purity. The process often involves the use of catalysts and controlled reaction conditions to facilitate the cyclization and formation of the benzofuran ring. The choice of solvents, temperature, and reaction time are critical factors in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trimethylbenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrobenzofuran derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: Formation of quinones or hydroxylated derivatives.
Reduction: Formation of dihydrobenzofuran derivatives.
Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups.
Scientific Research Applications
2,4,6-Trimethylbenzofuran has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2,4,6-Trimethylbenzofuran involves its interaction with specific molecular targets. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the interaction.
Comparison with Similar Compounds
Benzofuran: The parent compound without methyl substitutions.
2-Methylbenzofuran: A derivative with a single methyl group at position 2.
4,6-Dimethylbenzofuran: A derivative with two methyl groups at positions 4 and 6.
Uniqueness: 2,4,6-Trimethylbenzofuran is unique due to the presence of three methyl groups, which can influence its chemical reactivity, physical properties, and potential applications. The specific arrangement of methyl groups can affect the compound’s stability, solubility, and interaction with other molecules.
Properties
Molecular Formula |
C11H12O |
|---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
2,4,6-trimethyl-1-benzofuran |
InChI |
InChI=1S/C11H12O/c1-7-4-8(2)10-6-9(3)12-11(10)5-7/h4-6H,1-3H3 |
InChI Key |
CTYOJQLRNDIWNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C(OC2=C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


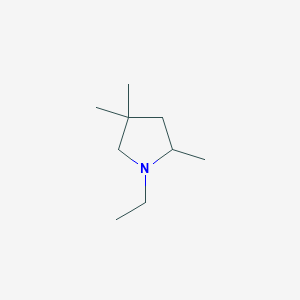
![(Z)-6-(2-(7-Methoxybenzo[d][1,3]dioxol-5-yl)vinyl)benzofuran-4-ol](/img/structure/B12876500.png)
![(4S)-2-[4-phenyl-2-[5-phenyl-2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]phenyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole](/img/structure/B12876509.png)
![4,6-Dichloro-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12876514.png)

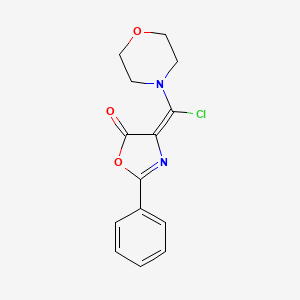
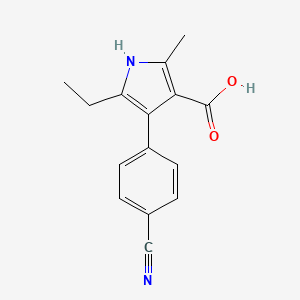
![4-Amino-3,7-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B12876530.png)
![2-Methyl-1-(3-methyl-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)propan-1-one](/img/structure/B12876534.png)


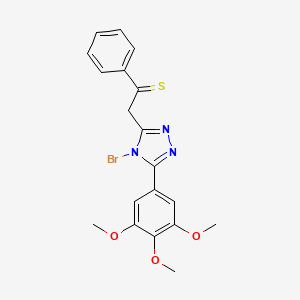
![2-(2-Bromobenzo[d]oxazol-6-yl)-2-hydroxyacetic acid](/img/structure/B12876564.png)

